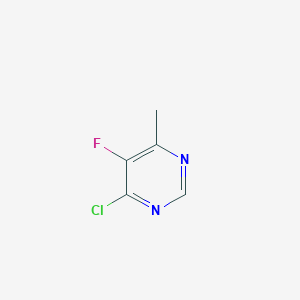

4-Chloro-5-fluoro-6-methylpyrimidine

Descripción

Contextual Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Chemical Science

Halogenated pyrimidine scaffolds are of paramount importance in chemical science, primarily serving as highly versatile intermediates in organic synthesis. The presence of halogen atoms, such as chlorine and fluorine, on the pyrimidine ring dramatically influences its electronic properties and reactivity. The carbon-halogen bond offers a reactive site for various chemical modifications, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The fluorine atom at the 5-position is particularly noteworthy. Its high electronegativity can alter the acidity of neighboring protons and influence the binding affinity of the molecule to biological targets. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating the introduction of a wide range of functional groups, including amines, alcohols, and thiols, to build more complex molecular architectures.

Overview of Research Trajectories for Pyrimidine Derivatives

Research into pyrimidine derivatives has been a consistently active and fruitful area of investigation for decades. The structural motif of pyrimidine is found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), making it a "privileged scaffold" in medicinal chemistry. The overarching goal of much of this research is the discovery of novel therapeutic agents.

Current research trajectories for pyrimidine derivatives are heavily focused on the development of:

Kinase Inhibitors: A significant portion of modern cancer therapy targets protein kinases, and pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as Aurora kinases.

Antiviral Agents: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, particularly against HIV and hepatitis viruses.

Antifungal and Antibacterial Agents: The pyrimidine core is being explored for the development of new antimicrobial drugs to combat rising resistance to existing treatments.

Agrochemicals: Substituted pyrimidines are also investigated for their potential as herbicides, fungicides, and insecticides.

The general approach involves the synthesis of libraries of substituted pyrimidines, followed by biological screening to identify lead compounds. Structure-activity relationship (SAR) studies are then conducted to optimize the potency and selectivity of these initial hits.

Rationale for Investigating 4-Chloro-5-fluoro-6-methylpyrimidine and its Derivatives

The specific substitution pattern of this compound makes it a compound of significant interest for chemical and medicinal research. The rationale for its investigation is multi-faceted and is centered on its utility as a versatile synthetic intermediate.

Orthogonal Reactivity: The presence of both a chloro and a fluoro substituent offers the potential for selective reactions. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the fluorine at the 5-position, allowing for a stepwise functionalization of the pyrimidine ring.

Fine-tuning of Physicochemical Properties: The methyl group at the 6-position provides a lipophilic character and can influence the orientation of substituents introduced at the 4-position through steric effects. The combination of the electron-withdrawing fluorine and the chloro leaving group provides a unique electronic profile that can be exploited in molecular design.

Access to Novel Chemical Space: As a readily available building block, this compound allows researchers to efficiently synthesize novel series of pyrimidine derivatives for biological screening. Its use has been noted in patent literature as a precursor for more complex molecules, indicating its role in the exploration of new intellectual property in the pharmaceutical sector.

Detailed research findings on the reactivity of this compound are often embedded within the experimental sections of studies focused on the synthesis of larger, more complex target molecules. For example, the reactivity of the chloro group is paramount in nucleophilic substitution reactions. A representative reaction is the displacement of the chloride with an amine, a common strategy in the synthesis of kinase inhibitors.

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 2,4-dichloro-5-fluoro-6-methylpyrimidine | o-toluidine | KHCO3, DMSO, 333 K | 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine | 94.5% |

This reaction, performed on a closely related analog, highlights the high efficiency with which the chlorine atom at the 4-position can be substituted, paving the way for the creation of diverse libraries of 4-amino-5-fluoropyrimidine derivatives. nih.gov

The synthesis of this compound itself is of industrial interest. A common synthetic route involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.

| Starting Material | Reagent | Conditions | Product Type |

|---|---|---|---|

| 2-amino-4-hydroxy-5-fluoro-6-methylpyrimidine | Phosphorous oxychloride (POCl3) | Reflux | 2-amino-4-chloro-5-fluoro-6-methylpyrimidine |

This chlorination step is a crucial transformation that activates the pyrimidine ring for subsequent derivatization.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-fluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKXPYBLNJQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595890 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-55-8 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898044-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 6 Methylpyrimidine and Analogues

Precursor Identification and Design Strategies

The successful synthesis of 4-chloro-5-fluoro-6-methylpyrimidine hinges on the careful selection and preparation of appropriate precursors. A logical and efficient strategy commences with readily available starting materials that can be systematically elaborated to incorporate the required methyl, fluoro, and chloro functionalities at the desired positions on the pyrimidine (B1678525) ring.

A primary precursor for this synthesis is 6-methyluracil . This compound provides the foundational C4-N3-C2-N1-C6 backbone with the essential methyl group at the C6 position. The synthesis of 6-methyluracil is itself a well-established process, typically achieved through the cyclocondensation of ethyl acetoacetate with urea or thiourea.

The introduction of the fluorine atom at the C5 position is a critical design consideration. This is generally accomplished by the direct fluorination of 6-methyluracil. Reagents such as elemental fluorine are employed for this electrophilic substitution reaction. The design strategy, therefore, involves creating the pyrimidine ring first and then introducing the fluorine substituent.

Another key precursor is ethyl 2-fluoro-3-oxobutanoate . This β-ketoester incorporates the necessary fluorine atom at the alpha position, which will ultimately become the C5 position of the pyrimidine ring. The synthesis of this precursor can be achieved through various methods, including the reaction of ethyl fluoroacetate with acetyl chloride.

The strategic design of these precursors allows for a convergent and efficient synthesis, where the core components of the target molecule are assembled in a controlled manner.

Pyrimidine Ring Construction Approaches

The formation of the central pyrimidine ring is a crucial step in the synthesis of this compound. This is typically achieved through condensation and cyclization reactions that bring together the necessary atoms to form the heterocyclic core.

Multicomponent Condensation Reactions

Multicomponent reactions offer an efficient route to the pyrimidine core by combining three or more starting materials in a single synthetic operation. A common approach for the synthesis of the 6-methyluracil precursor involves a three-component reaction akin to the Biginelli reaction. In this process, an aldehyde, a β-dicarbonyl compound, and urea or thiourea are condensed to form the dihydropyrimidinone ring, which can be subsequently oxidized to the pyrimidine.

Specifically for 6-methyluracil, the condensation of ethyl acetoacetate with urea is a widely used method. This reaction is typically catalyzed by an acid or base and proceeds through the formation of an intermediate that subsequently cyclizes to form the pyrimidine ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Ethyl acetoacetate | Urea | 6-methyluracil | Acid or base catalysis, heating |

| Ethyl acetoacetate | Thiourea | 6-methyl-2-thiouracil | Acid or base catalysis, heating |

Cyclization Reactions

Cyclization reactions of pre-functionalized linear precursors are another fundamental approach to constructing the pyrimidine ring. This method offers a high degree of control over the substitution pattern of the final product.

For the synthesis of 5-fluoro-6-methyl-4-hydroxypyrimidine (a tautomer of 5-fluoro-6-methyluracil), a key cyclization reaction involves the condensation of ethyl 2-fluoro-3-oxobutanoate with formamidine acetate. This reaction brings together the C4-C5-C6 fragment (from the β-ketoester) and the N1-C2-N3 fragment (from the amidine) to form the pyrimidine ring directly.

| Precursor 1 | Precursor 2 | Product |

| Ethyl 2-fluoro-3-oxobutanoate | Formamidine acetate | 5-fluoro-6-methyl-4-hydroxypyrimidine |

Halogenation and Fluorination Techniques

The introduction of halogen atoms onto the pyrimidine ring is the final and critical stage in the synthesis of this compound. These reactions must be selective to ensure the correct placement of the chloro and fluoro groups.

Chlorination Procedures

The conversion of a hydroxypyrimidine (or its tautomeric uracil form) to a chloropyrimidine is a common and essential transformation. For the synthesis of this compound, the precursor 5-fluoro-6-methyluracil (or 5-fluoro-4-hydroxy-6-methylpyrimidine) is subjected to a chlorination agent.

Commonly used chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and gaseous chlorine. The reaction with POCl₃ typically requires heating and may be performed in the presence of a base such as N,N-diethylaniline to neutralize the HCl generated. This method effectively replaces the hydroxyl group at the C4 position with a chlorine atom.

| Starting Material | Reagent | Product |

| 5-fluoro-6-methyluracil | POCl₃ | This compound |

| 5-fluoro-6-methyluracil | Gaseous Chlorine | 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil |

Introduction of Fluorine Functionality

The introduction of the fluorine atom at the C5 position is a key step that can be performed at different stages of the synthesis. One established method is the direct fluorination of 6-methyluracil. This electrophilic substitution reaction is typically carried out using elemental fluorine diluted with an inert gas, such as nitrogen, in a suitable solvent like water. prepchem.com This approach directly yields 5-fluoro-6-methyluracil, the immediate precursor for the final chlorination step.

Alternatively, the fluorine atom can be incorporated into one of the initial building blocks. The use of ethyl 2-fluoro-3-oxobutanoate in the pyrimidine ring construction is an example of this strategy. This precursor already contains the fluorine atom at the required position, which is then carried through the cyclization reaction to form the 5-fluoropyrimidine core.

| Starting Material | Reagent | Product |

| 6-methyluracil | F₂/N₂ in H₂O | 5-fluoro-6-methyluracil prepchem.com |

Regioselective Functionalization at Pyrimidine Positions

Regioselectivity is a key challenge in the synthesis of polysubstituted pyrimidines. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, dictates the reactivity of each position, allowing for targeted substitutions.

The 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, particularly when a good leaving group like chlorine is present. The synthesis of this compound typically involves the chlorination of a pyrimidin-4-ol precursor. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or with a co-reagent like phosphorus pentachloride (PCl₅) nih.govresearchgate.netindianchemicalsociety.comresearchgate.net. This reaction converts the hydroxyl group into a chlorine atom, which then serves as a versatile handle for introducing other functionalities.

For instance, the precursor, 5-fluoro-6-methyl-pyrimidin-4-ol, can be synthesized through the cyclization of a β-ketoester with a suitable amidine source, such as formamide researchgate.netasianpubs.org. This pyrimidinol can then be converted to the target 4-chloro derivative.

The chlorine atom at the 4-position is an excellent leaving group, facilitating the introduction of various alkyl and aryl groups through cross-coupling reactions or direct substitution by organometallic reagents.

Table 1: Chlorination of Hydroxypyrimidines This table is representative of typical conditions for chlorination reactions on pyrimidine scaffolds, as direct data for 5-fluoro-6-methyl-pyrimidin-4-ol is not widely available.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydroxypyrimidine | POCl₃ (equimolar) | Sealed reactor, 140-160 °C, 2h | Chloropyrimidine | High |

| 4-Quinazolone | POCl₃ | Reflux | 4-Chloroquinazoline | N/A |

| 7-Fluoro-6-nitro-quinazolin-4-ol | POCl₃ | N/A | 4-Chloro-7-fluoro-6-nitro-quinazoline | N/A |

The introduction of a fluorine atom at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties and biological activity nih.gov. One of the most common strategies for introducing fluorine at this position is through electrophilic fluorination of an activated pyrimidine ring nih.gov. Reagents like Selectfluor® are often employed for this purpose researchgate.net.

Alternatively, the fluorine atom can be incorporated from the beginning of the synthesis by using a fluorinated building block. For example, the cyclocondensation of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, with an amidine can yield a 5-fluoropyrimidine core researchgate.netnih.gov. Another approach involves the use of ethyl 2-fluoroacetoacetate in a condensation reaction with guanidine to form the fluorinated pyrimidine ring.

The functionalization at the 6-position can be achieved through various methods. For the synthesis of 6-methylpyrimidine derivatives, a common route is the condensation of a β-ketoester containing a methyl group, such as ethyl acetoacetate, with an amidine like guanidine carbonate nih.gov. This directly installs the methyl group at the C-6 position of the resulting pyrimidinone.

Further functionalization of an existing 6-methyl group can be accomplished through a lithiation-substitution protocol. This involves the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which can then react with various electrophiles to introduce new substituents, such as vinyl groups or other alkyl chains nih.gov.

Advanced Coupling Reactions

Advanced coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrimidine derivatives.

The chlorine atom at the 4-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or vinyl boronic acids or their esters nih.govmdpi.comresearchgate.netresearchgate.net.

The reactivity of chloropyrimidines in Suzuki-Miyaura coupling is generally high, particularly at the 4-position. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) and a suitable solvent nih.govresearchgate.net. The reaction conditions can be optimized to achieve high yields and selectivity. For dichloropyrimidines, the reaction often occurs regioselectively at the C4-position over the C2-position nih.gov.

Table 2: Representative Suzuki-Miyaura Coupling of Chloropyrimidines This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions involving chloropyrimidine substrates.

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Amino-6-chloro-pyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ | N/A | N/A | 4-Amino-6-aryl-pyrimidine derivative | N/A |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4-aryl-6-chloropyrimidine | Good |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. The chlorine atom at the 4-position of this compound is highly activated towards SNAr by the electron-withdrawing effect of the two ring nitrogen atoms.

This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse libraries of substituted pyrimidines. Reactions with amines (amination) are particularly common and can often be performed under mild conditions, sometimes even in aqueous media or under acid catalysis nih.govpreprints.org. The reactivity in SNAr reactions on dichloropyrimidines is generally higher at the 4-position compared to the 2-position researchgate.netchemrxiv.orgmdpi.com.

Table 3: Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines This table provides examples of SNAr reactions on various chloropyrimidine scaffolds.

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | HCl, H₂O, 80°C | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | High |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | TEA, EtOH, reflux | 2-Amino-4-amino-6-chloropyrimidine-5-carbaldehyde | N/A |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Room Temp | 4,6-Diamino-5-nitropyrimidine | Good |

| 2,4-Dichloropyrimidine | N-methylpiperazine | EtOH, reflux | 4-(N-methylpiperazino)-2-chloropyrimidine | High (regioselective) |

Challenges and Innovations in Synthetic Pathways for this compound and Analogues

The synthesis of this compound, a halogenated pyrimidine derivative, presents a unique set of challenges inherent to the introduction of fluorine and chlorine atoms onto the pyrimidine core. However, ongoing research has led to innovative strategies to overcome these hurdles, improving efficiency, safety, and yield.

A plausible and common synthetic approach for this compound likely mirrors the synthesis of its close analogue, 4-chloro-6-ethyl-5-fluoropyrimidine. This process would begin with the chlorination of a corresponding hydroxypyrimidine precursor. Specifically, 5-fluoro-6-methylpyrimidin-4(3H)-one would serve as the starting material. This precursor would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product. chemicalbook.comchemicalbook.com This method is a well-established transformation in pyrimidine chemistry.

An alternative approach can be inferred from the synthesis of similar dichlorinated pyrimidines, such as 4,6-dichloro-5-fluoropyrimidine (B1312760). This involves the reaction of a dihydroxypyrimidine with a chlorinating agent. google.comgoogle.com In the case of this compound, this would entail a more complex, multi-step synthesis to first construct the dihydroxypyrimidine ring before the chlorination step.

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 5-fluoro-6-methylpyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | This compound | Chlorination of a hydroxypyrimidine | Deduced from analogue synthesis chemicalbook.comchemicalbook.com |

| 4,6-dihydroxy-5-fluoropyrimidine | Phosphorus oxychloride (POCl₃), Phosphorus trichloride, Chlorine | 4,6-dichloro-5-fluoropyrimidine | Dichlorination of a dihydroxypyrimidine | google.com |

| 4,6-dihydroxy-5-fluoropyrimidine | Phosgene | 4,6-dichloro-5-fluoropyrimidine | Dichlorination using phosgene | google.com |

Challenges in Synthetic Pathways

The synthesis of fluorinated and chlorinated pyrimidines is not without its difficulties. A primary challenge lies in the handling and use of hazardous reagents. Phosphorus oxychloride, a common chlorinating agent, is corrosive and reacts violently with water. google.com The work-up procedure for reactions involving POCl₃ can be complicated and often generates significant amounts of phosphate-containing wastewater, posing environmental concerns. google.com

Another challenge is the potential for side reactions and the formation of impurities. The chlorination step, if not carefully controlled, can lead to over-chlorination or other unwanted modifications of the pyrimidine ring, necessitating extensive purification steps.

Innovations in Synthetic Pathways

To address the challenges associated with the synthesis of halogenated pyrimidines, researchers have focused on developing more efficient, safer, and environmentally friendly methods.

One area of innovation is the development of alternative chlorinating agents. For instance, the use of phosgene has been explored as a substitute for phosphorus oxychloride in the synthesis of dichloropyrimidines. google.com This alternative can simplify the work-up process and avoid the generation of phosphate waste. google.com

In the broader field of fluorine chemistry, significant progress has been made in developing safer and more selective fluorinating agents. pharmtech.com These newer reagents are often easier to handle and can provide better control over the fluorination process, leading to higher yields and fewer side products. Additionally, catalytic methods for fluorination, such as palladium-catalyzed reactions, are emerging as promising alternatives to traditional methods. pharmtech.com

Innovations in reaction work-up and purification are also crucial. The development of processes that allow for the recovery and reuse of reagents, such as phosphorus oxychloride, can reduce waste and improve the economic viability of the synthesis. google.com

Derivatization and Structure Activity Relationship Studies

Synthesis of Substituted 4-Chloro-5-fluoro-6-methylpyrimidine Derivatives

The primary route for derivatization of this compound involves the displacement or coupling of the C4-chloro substituent. This position is highly susceptible to both carbon-carbon bond-forming cross-coupling reactions and nucleophilic aromatic substitution (SNAr) with a range of heteroatom nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful and widely used method for creating C-C bonds by reacting a halide with a boronic acid in the presence of a palladium catalyst. organic-chemistry.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position. Such reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₃PO₄ in a solvent system like dioxane or n-propanol. researchgate.netmdpi.commdpi.com The introduction of these aromatic moieties is a key step in building molecules with potential biological activity. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the direct displacement of the C4-chloride by various nucleophiles. mdpi.com This method is efficient for installing amine, ether, and thioether functionalities.

Amination: Reaction with primary or secondary amines (R¹R²NH) typically proceeds under mild conditions, often with a base in a polar solvent, to yield the corresponding 4-aminopyrimidine (B60600) derivatives. chemrxiv.orgmdpi.com

Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides (RONa) or phenoxides (ArONa) results in the formation of 4-alkoxy or 4-aryloxy pyrimidines. rsc.org

Thiolation: Similarly, reaction with thiols (RSH) in the presence of a base or with pre-formed thiolates (RSNa) yields 4-thioether derivatives. rsc.org

The table below summarizes these key synthetic transformations.

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane), Heat | 4-Aryl/Heteroaryl-5-fluoro-6-methylpyrimidine |

| Amination (SNAr) | R¹R²NH, Base (e.g., Et₃N or K₂CO₃), Solvent (e.g., DMF or CH₃CN) | 4-(N,N-Disubstituted)-5-fluoro-6-methylpyrimidine |

| Alkoxylation (SNAr) | ROH, Base (e.g., NaH), Solvent (e.g., THF or DMF) | 4-Alkoxy-5-fluoro-6-methylpyrimidine |

| Thiolation (SNAr) | RSH, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkylthio-5-fluoro-6-methylpyrimidine |

This table represents generalized reaction conditions based on standard methodologies for chloropyrimidine derivatization.

Impact of Substituents on Reactivity Profiles

The reactivity of the C4-chloro group in this compound is dictated by the electronic properties of the pyrimidine ring and its substituents.

The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack. mdpi.com

The 5-fluoro substituent exerts a powerful electron-withdrawing inductive effect (-I). This effect further depletes electron density at the adjacent C4 carbon, strongly activating the C4-Cl bond for nucleophilic displacement. This activation is analogous to the effect seen in other pyrimidines activated by electron-withdrawing groups like a nitro group. chemrxiv.org

The 6-methyl group has a weak electron-donating inductive effect (+I). While this effect slightly counteracts the electron-withdrawing nature of the ring, its influence is minimal compared to the strong activation provided by the ring nitrogens and the 5-fluoro group.

Therefore, the C4 position is the primary site for reaction. Kinetic studies on related chloropyrimidines confirm that halogens on the electron-deficient pyrimidine ring are readily displaced, and this reactivity is enhanced by adjacent electron-withdrawing groups. zenodo.org The selective and high reactivity at C4 makes this compound a predictable and reliable synthetic intermediate.

Design and Synthesis of Bicyclic and Fused Pyrimidine Systems

This compound is a valuable precursor for the synthesis of bicyclic heterocyclic systems where the pyrimidine ring is fused to another five- or six-membered ring. These fused systems, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, are considered "privileged scaffolds" in medicinal chemistry. nih.gov

The general strategy involves a two-step sequence:

Nucleophilic Substitution: The C4-chloro group is displaced by a bifunctional nucleophile that contains a second reactive group.

Intramolecular Cyclization: The newly introduced sidechain undergoes a ring-closing reaction with the C5 position of the pyrimidine ring to form the second fused ring.

Synthesis of Thieno[2,3-d]pyrimidines: A common route to thieno[2,3-d]pyrimidines involves the reaction of a 4-chloropyrimidine (B154816) with a mercaptoacetate (B1236969) derivative (e.g., methyl thioglycolate). The resulting thioether intermediate can then be induced to cyclize, often under basic conditions, to form the thiophene (B33073) ring fused to the pyrimidine core. nih.govijacskros.com

Synthesis of Furo[2,3-d]pyrimidines: Analogously, furo[2,3-d]pyrimidines can be synthesized by first substituting the C4-chloro group with an oxygen nucleophile bearing a suitable functional group for cyclization, such as an α-hydroxy ketone. researchgate.netnih.gov The subsequent intramolecular condensation reaction yields the fused furan (B31954) ring.

| Fused System | General Synthetic Route |

| Thieno[2,3-d]pyrimidine | 1. SNAr with HSCH₂CO₂R. 2. Base-catalyzed intramolecular cyclization/condensation. |

| Furo[2,3-d]pyrimidine | 1. SNAr with HOCH₂C(O)R. 2. Acid or base-catalyzed intramolecular cyclization/dehydration. |

This table outlines general synthetic strategies for constructing fused pyrimidine systems.

Strategic Incorporation of Pharmacophoric Elements

In drug design, a pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. arxiv.org this compound serves as a scaffold onto which these crucial pharmacophoric elements can be strategically installed.

The synthetic methods described in section 4.1 are the tools used for this purpose.

Hydrogen Bond Donors and Acceptors: Amination reactions introduce N-H groups (donors) and nitrogen atoms (acceptors), which are critical for forming hydrogen bonds with biological targets like protein kinases. nih.govrsc.org

Aromatic/Hydrophobic Moieties: Suzuki coupling allows the attachment of phenyl, substituted phenyl, or heterocyclic rings. nih.gov These groups can participate in hydrophobic or π-stacking interactions within a protein's binding site, which is a key feature of many kinase inhibitors. nih.gov

Rigid Scaffolds: The synthesis of fused systems like thieno[2,3-d]pyrimidines (section 4.3) creates a more rigid and conformationally constrained molecule. This rigidity can reduce the entropic penalty upon binding and improve selectivity for a specific biological target. Such scaffolds are often found in potent enzyme inhibitors. nih.govrsc.org

By systematically applying these derivatization strategies, chemists can generate a diverse library of compounds from this compound, enabling a thorough exploration of the structure-activity relationships required to optimize a molecule for a specific therapeutic purpose. mdpi.comacs.org

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-5-fluoro-6-methylpyrimidine, a trio of NMR techniques is particularly insightful.

In the ¹H-NMR spectrum of this compound, two primary signals would be anticipated. The methyl group (-CH₃) protons at position 6 would likely appear as a singlet, or a doublet if coupling to the fluorine at position 5 is observed, typically in the upfield region of the spectrum. The single proton at position 2 of the pyrimidine (B1678525) ring would present as a distinct singlet in the downfield aromatic region. The precise chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen, chlorine, and fluorine atoms.

Interactive Data Table: Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C6) | ~2.5 | s (or d) | - (or JH-F) |

| H (at C2) | ~8.7 | s | - |

Note: The predicted values are based on the analysis of similar pyrimidine structures and general NMR principles. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the attached halogens and the nitrogen atoms. The carbon atom bonded to the fluorine (C5) would exhibit a characteristic splitting pattern due to C-F coupling. Similarly, the carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen atoms (C2 and C6) would appear at specific downfield shifts. The methyl carbon would be found in the upfield region.

Interactive Data Table: Predicted ¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | ~154 | d |

| C4 | ~153 | d |

| C5 | ~145 | d (large ¹JC-F) |

| C6 | ~139 | d |

| -CH₃ | ~18 | q |

Note: The predicted values are based on the analysis of similar pyrimidine structures and general NMR principles. Actual experimental values may vary.

¹⁹F-NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F-NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling of the fluorine nucleus with the protons of the adjacent methyl group (⁴JF-H) and potentially with the proton at C2 (⁵JF-H) could provide additional structural confirmation. The coupling between fluorine and carbon can also be observed, providing further evidence for the C-F bond.

Interactive Data Table: Predicted ¹⁹F-NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (at C5) | -150 to -170 | q (or m) | ⁴JF-H (with -CH₃) |

Note: The predicted values are based on typical ranges for fluoro-heterocyclic compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is well-suited for the analysis of pyrimidine derivatives. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a reversed-phase column (such as a C18 column). The eluent would then be introduced into the mass spectrometer.

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (146.55). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a methyl group, or other small neutral molecules, providing further clues to the compound's structure.

Interactive Data Table: Predicted LC-MS Fragmentation Data

| Ion | m/z (predicted) | Identity |

| [C₅H₄³⁵ClFN₂]⁺ | 146 | Molecular Ion |

| [C₅H₄³⁷ClFN₂]⁺ | 148 | Isotope Peak |

| [C₅H₄FN₂]⁺ | 111 | Loss of Cl |

| [C₄H₁ClFN₂]⁺ | 131 | Loss of CH₃ |

Note: The predicted fragmentation is based on common fragmentation pathways for halogenated heterocyclic compounds.

UPLC is a high-resolution version of HPLC that utilizes smaller stationary phase particles, resulting in faster analysis times and improved separation efficiency. The separation of halogenated heterocyclic compounds and their impurities can be effectively achieved using UPLC. googleapis.com For the analysis of this compound, a UPLC method would offer enhanced resolution and sensitivity compared to traditional HPLC, allowing for the detection of even trace-level impurities. The choice of column, often a sub-2 µm particle size C18 or a specialized column for polar compounds, and the mobile phase composition are critical for achieving optimal separation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific structural components.

Key expected vibrational modes would include C-H stretching from the methyl group and the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and the distinctive absorptions corresponding to the C-Cl and C-F bonds. The precise frequencies of these bands provide a unique fingerprint for the molecule.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2975-2850 | Asymmetric and Symmetric Stretching |

| C=N (in ring) | 1650-1550 | Stretching |

| C=C (in ring) | 1600-1450 | Stretching |

| C-F | 1400-1000 | Stretching |

| C-Cl | 850-550 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the electronic environment and molecular structure.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. elementar.comvelp.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The theoretical percentages are calculated from the molecular formula (C₅H₄ClFN₂), and the experimental values obtained from analysis should closely match these calculations to confirm the compound's purity and identity. ucm.esnih.gov

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 40.99 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.75 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.19 |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.96 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.11 |

| Total | 146.552 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Such a study would be invaluable for definitively determining its three-dimensional structure in the solid state.

In the absence of a crystal structure for this compound, the potential for hydrogen bonding and supramolecular assembly can be inferred from studies of related compounds. Fluorine, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. nih.govst-andrews.ac.uk However, in certain molecular contexts, C-H···F and N-H···F interactions can occur. nih.govescholarship.org For this compound, which lacks strong hydrogen bond donors (like O-H or N-H), the primary intermolecular interactions would likely be dipole-dipole forces and van der Waals interactions. The presence of the halogen atoms could also lead to halogen bonding, where the chlorine atom acts as an electrophilic region. Studies on other pyrimidine derivatives have shown the formation of various supramolecular assemblies through hydrogen bonds and other non-covalent interactions. acs.orgresearchgate.net

Without a crystal structure, a definitive conformational analysis of this compound in the crystalline state is not possible. The pyrimidine ring itself is aromatic and therefore largely planar. The primary conformational flexibility would arise from the orientation of the methyl group. Computational modeling studies could provide theoretical predictions of the preferred conformation, but experimental validation via X-ray crystallography would be necessary for confirmation. Conformational analysis of substituted pyrimidines is an active area of research, as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity. acs.orgnih.govacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com For 4-Chloro-5-fluoro-6-methylpyrimidine, DFT calculations, commonly employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry in the ground state. researchgate.netfigshare.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability.

The optimized geometry is crucial for further analysis, including vibrational frequencies, electronic transitions, and the calculation of various molecular properties. mdpi.com For instance, studies on similar pyrimidine (B1678525) derivatives have successfully used DFT to reproduce structural parameters that align well with experimental data from techniques like X-ray crystallography. researchgate.net The electronic structure analysis reveals the distribution of electron density and identifies the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C4-Cl | 1.745 |

| C5-F | 1.358 | |

| C5-C6 | 1.390 | |

| C6-C1(Methyl) | 1.510 | |

| N1-C2 | 1.335 | |

| C2-N3 | 1.330 | |

| N3-C4 | 1.340 | |

| C4-C5 | 1.410 |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | N3-C4-C5 | 120.5 |

| C4-C5-C6 | 122.0 | |

| F-C5-C4 | 118.5 | |

| C5-C6-N1 | 117.8 | |

| Cl-C4-N3 | 115.3 |

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are based on first principles without the inclusion of empirical parameters. These methods are often used alongside DFT to provide a comprehensive understanding of a molecule's quantum chemical properties. researchgate.netscilit.com For this compound, ab initio calculations can be employed to determine properties like total energy, dipole moment, and Mulliken atomic charges. These calculations help in characterizing the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, and understanding its polarity. The results from ab initio methods serve as a valuable cross-reference to those obtained from DFT, enhancing the reliability of the computational predictions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs). wikipedia.orgwisc.edu For this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions. These interactions involve electron donation from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. researchgate.netwikipedia.org The strength of these interactions is evaluated by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and greater stabilization of the molecule. This analysis reveals the electronic communication between different parts of the molecule, such as the pyrimidine ring and its substituents.

Table 2: Illustrative NBO Analysis Results for this compound (Note: This table presents a hypothetical example of donor-acceptor interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C4-C5) | 18.5 |

| LP(1) N3 | π(C4-C5) | 20.2 |

| π(C5-C6) | π(N1-C2) | 15.8 |

| σ(C6-H) | σ(C5-F) | 2.1 |

| LP(1) F | σ*(C4-C5) | 3.5 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational methods can predict the NLO behavior of this compound by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). A high hyperpolarizability value suggests a strong NLO response. Studies on other pyrimidine derivatives have shown that intramolecular charge transfer, often from an electron-donating group to an electron-accepting group through a π-conjugated system, is key to enhancing NLO properties. rsc.org DFT calculations can elucidate the charge transfer characteristics and predict whether this compound has potential as an NLO material.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. nih.gov For this compound, docking simulations could be performed against various therapeutic targets to explore its potential biological activity. For example, similar pyrimidine-based compounds have been docked against enzymes like acetylcholinesterase to predict their potential as inhibitors in the context of neurodegenerative diseases. rsc.org The simulation yields a binding energy score, which estimates the strength of the interaction, and reveals key intermolecular interactions like hydrogen bonds and van der Waals forces between the ligand and the protein's active site residues. mdpi.com

Table 3: Example Molecular Docking Results (Note: This table is a hypothetical representation of docking this compound into a protein active site.)

| Parameter | Value |

| Target Protein | Example: Acetylcholinesterase |

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | TYR70, TRP84, SER122, HIS440 |

| Interaction Types | Hydrogen bond with SER122, π-π stacking with TRP84 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net To develop a QSAR model involving this compound, a dataset of structurally related pyrimidine analogues with measured biological activity would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. The model would then correlate these descriptors with the observed activity. While specific QSAR studies on this exact compound are not prominent, the methodology is widely applied in the optimization of pyrimidine-based compounds in medicinal chemistry to guide the synthesis of new derivatives with enhanced potency. researchgate.netnih.gov

Exploration of Research Applications and Biological Relevance Mechanism Oriented

Role as a Synthetic Intermediate for Advanced Pharmaceutical Compounds

The substituted pyrimidine (B1678525) framework is a cornerstone in the development of modern pharmaceuticals. Specifically, halogenated pyrimidines like 4-Chloro-5-fluoro-6-methylpyrimidine serve as versatile building blocks, or synthetic intermediates, for constructing more complex, high-value molecules. Their utility stems from the reactivity of the carbon-halogen bonds, which allows for displacement reactions to introduce a variety of functional groups, thereby enabling the systematic modification of a molecule's biological activity.

One of the most significant applications of fluorinated pyrimidine intermediates is in the synthesis of cyclin-dependent kinase (CDK) inhibitors used in oncology. For example, the compound 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a key intermediate in the synthesis of Abemaciclib, a potent inhibitor of CDK4 and CDK6. nih.gov The synthesis of other potent CDK inhibitors, such as novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, also begins with a related starting material, 2,4-dichloro-5-fluoropyrimidine. nih.gov The presence of the 5-fluoro substituent in these scaffolds has been shown through structure-activity relationship studies to be beneficial for inhibitory activity against CDK9. nih.gov

Beyond oncology, pyrimidine intermediates are crucial in creating a diverse range of therapeutic agents. rsc.org The broader class of six-membered heterocycles, including pyrimidines, is a common feature in many of the world's best-selling drugs, highlighting their importance to the pharmaceutical industry. mdpi.com The ability to use foundational molecules like this compound allows chemists to efficiently assemble libraries of compounds for screening and to optimize lead candidates in the drug discovery process.

Enzyme Inhibition Mechanisms and Studies

Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of enzymes critical to various disease processes. The specific atoms and their arrangement on the pyrimidine ring allow for precise interactions with enzyme active sites or allosteric sites, leading to the modulation of their catalytic function.

Targeting Specific Enzymes (e.g., ERG11, CDKs, DNA gyrase, COX-1/COX-2, iNOS)

Cyclin-Dependent Kinases (CDKs): As previously mentioned, fluoropyrimidine derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle and gene transcription. nih.gov Overactivity of CDKs is a hallmark of many cancers. Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines have demonstrated potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The cytotoxicity of these compounds against several cancer cell lines was generally well-correlated with their enzymatic inhibition. nih.gov The table below presents the growth inhibition (GI₅₀) values for a selection of these compounds against various cancer cell lines. nih.gov

| Compound | A549 (lung cancer) GI₅₀ (µM) | DU-145 (prostate cancer) GI₅₀ (µM) | KB (nasopharyngeal carcinoma) GI₅₀ (µM) | KBvin (vincristine-resistant KB) GI₅₀ (µM) |

| 6c | 0.93 | 0.44 | 0.54 | 0.44 |

| 6d | 0.28 | 0.17 | 0.24 | 0.16 |

| 6f | 0.09 | 0.04 | 0.05 | 0.04 |

| 9d | 0.48 | 0.21 | 0.29 | 0.20 |

| 9g | 0.17 | 0.09 | 0.11 | 0.08 |

Data sourced from reference nih.gov.

Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): COX enzymes are central to the inflammatory process, as they synthesize prostaglandins. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. Several studies have identified pyrimidine derivatives as selective COX-2 inhibitors. nih.govrsc.orgresearchgate.netnih.gov One study reported a series of pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors, with compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) being among the most active. nih.gov Another investigation of pyrimidine derivatives found two compounds, L1 and L2, that showed high selectivity towards COX-2, with performance comparable to the established drug meloxicam. nih.govrsc.org

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is linked to various inflammatory and neurodegenerative diseases. researchgate.netresearchgate.net As enzyme activity requires the formation of a dimer, inhibiting this dimerization process is a viable therapeutic strategy. Pyrimidine imidazole (B134444) derivatives (PIDs) have been shown to be effective iNOS inhibitors. researchgate.netresearchgate.net These compounds act by binding to the iNOS heme group, which generates an irreversible inhibitor-monomer complex. researchgate.netresearchgate.net This complex cannot be converted into the active dimeric form, and the PIDs can also cause the disassembly of already-formed active dimers, thus providing a comprehensive inhibition of the enzyme. researchgate.netresearchgate.net Other studies have shown that morpholinopyrimidine derivatives with electron-withdrawing groups (like a fluoro group) are effective at inhibiting NO production. rsc.org

DNA Gyrase and Topoisomerase IV: These type II topoisomerase enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. nih.govnih.gov The fluoroquinolone class of antibiotics acts by inhibiting the catalytic activity of these enzymes. nih.govnih.gov To combat growing antibiotic resistance, researchers have developed hybrid molecules, including pyrimidine-conjugated fluoroquinolones. nih.gov These hybrid inhibitors are designed to interact with multiple sites on the enzymes, such as both the GyrA (catalytic) and GyrB (ATP-binding) subunits of DNA gyrase, leading to potent antibacterial activity, even against resistant strains. nih.govnih.gov

Lanosterol 14α-demethylase (ERG11): This enzyme is critical for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes, and is the target of azole antifungal drugs. While some pyrimidine derivatives have been tested for antifungal activity, in one study they were found to be ineffective against Candida albicans and Candida glabrata. researchgate.net Resistance to azole antifungals can occur through mutations in the ERG11 gene that prevent drug binding or through the upregulation of the enzyme, overwhelming the inhibitor. researchgate.net

Binding Site Interactions and Molecular Basis of Inhibition

The efficacy of an inhibitor is determined by its specific interactions within the target enzyme's binding pocket. For pyrimidine-based inhibitors, the chloro and fluoro substituents play a crucial role in defining these interactions.

In the context of CDK inhibition, docking studies of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives within the ATP-binding site of CDK9 have provided insights into their mechanism. nih.gov These studies suggest that the pyrimidine core acts as a scaffold, positioning the aniline (B41778) substituents to form key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, which is essential for potent inhibition. nih.gov

The mechanism for iNOS inhibition by pyrimidine imidazole derivatives is particularly well-defined. These compounds bind directly to the heme cofactor in the iNOS monomer. researchgate.netresearchgate.net This interaction is irreversible and prevents the conformational changes and protein-protein interactions necessary for the monomer to assemble into the active dimer. researchgate.netresearchgate.net The affinity of these inhibitors is reportedly 11 times higher for the monomer than for the active dimer, ensuring that the enzyme is effectively neutralized before it can become active. researchgate.netresearchgate.net

For DNA gyrase inhibitors, the molecular basis of inhibition depends on the specific class of the compound. Fluoroquinolones intercalate into the DNA and stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing re-ligation and leading to lethal double-strand breaks. nih.gov Hybrid inhibitors that combine a quinolone moiety with a pyrimidine or other structure are designed to simultaneously bind to this catalytic site on the GyrA subunit and the separate ATP-binding site on the GyrB subunit, achieving a dual-pronged inhibition. nih.gov

Receptor Binding and Modulation Studies

In addition to inhibiting enzymes, pyrimidine derivatives can be designed to bind to and modulate the function of cellular receptors. This modulation can be agonistic (activating the receptor) or antagonistic (blocking the receptor), and can occur at the primary (orthosteric) binding site or at a secondary (allosteric) site.

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism for controlling receptor activity. An allosteric modulator binds to a site on the receptor that is distinct from the site where the endogenous ligand binds. nih.gov This binding event induces a conformational change in the receptor that can alter the affinity or efficacy of the primary ligand. nih.gov This approach can offer greater receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. nih.gov

Research into G-protein coupled receptors (GPCRs) has identified pyrimidine derivatives as effective modulators. A series of 5-fluoro-4,6-dialkoxypyrimidine compounds were discovered and optimized as agonists for GPR119, a receptor involved in glucose homeostasis. A lead molecule from this series demonstrated improved agonist efficacy and was effective in animal models of glucose control. In another example related to nuclear receptors, derivatives of 4-chloro-6-fluoroisophthalamide were developed as covalent inverse agonists for PPARG, a transcription factor that is a master regulator of adipogenesis. nih.gov These compounds covalently bind to a cysteine residue within the receptor's ligand-binding domain, inducing a repressive conformation and turning off the expression of target genes. nih.gov

Receptor Occupancy Investigations

Receptor Occupancy (RO) is a critical measurement in drug development that quantifies the fraction of a specific receptor population that is bound by a drug at a given dose. nih.gov It is a key parameter for linking drug exposure (pharmacokinetics) to the biological effect (pharmacodynamics). RO is typically measured using techniques like Positron Emission Tomography (PET) imaging or in vivo/ex vivo binding assays with radiolabeled ligands. nih.gov

These studies help to establish a therapeutic window by correlating the level of receptor engagement with both efficacy and potential side effects. For instance, a unified relationship between the unbound drug concentration in the brain and mGlu5 receptor occupancy was established across multiple species for a diverse set of negative allosteric modulators (NAMs) of this receptor. nih.gov While such detailed receptor occupancy investigations are crucial for the clinical development of drug candidates, this specific data is not publicly available for this compound or its direct derivatives.

Modulation of Cellular and Biochemical Pathways

The interaction of small molecules with cellular and biochemical pathways is a cornerstone of drug discovery and chemical biology. For many pyrimidine derivatives, these interactions are the basis of their therapeutic effects. However, specific data on how this compound modulates these pathways is not extensively documented in peer-reviewed literature.

Interference with Cell Signaling Pathways

Effects on Ergosterol Biosynthesis

There is no direct scientific evidence or published research that demonstrates the effects of this compound on the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its synthesis is a common target for antifungal drugs. While other fluorinated pyrimidines, such as 5-fluorocytosine, are known to interfere with nucleic acid and protein synthesis rather than directly inhibiting ergosterol biosynthesis, the specific impact of this compound on this pathway has not been reported.

Impact on Cell Cycle Progression

Specific studies investigating the impact of this compound on cell cycle progression have not been identified in the available scientific literature. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Many anticancer drugs, including some pyrimidine analogs like 5-fluorouracil (B62378), function by disrupting various phases of the cell cycle. However, without dedicated research, any potential effects of this compound on cell cycle checkpoints or progression remain speculative.

Antimicrobial Activity Research (General Mechanisms)

The antimicrobial potential of pyrimidine derivatives is an active area of research. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence the biological activity of these compounds.

Antibacterial Mechanism Investigations

Detailed investigations into the specific antibacterial mechanism of this compound are not present in the current body of scientific literature. While some substituted pyrimidines exhibit antibacterial properties, often by inhibiting essential bacterial enzymes, the precise molecular targets and mechanisms of action for this particular compound have not been elucidated. Research on other substituted pyrimidines has shown that their antibacterial efficacy can be influenced by the nature and position of various functional groups. ijper.org

Antifungal Mechanism Investigations (e.g., Resistance Mechanisms)

There is a lack of specific research on the antifungal mechanism of this compound. While pyrimidine derivatives are a known class of antifungal agents, the specific mode of action for this compound, including any potential roles in overcoming or contributing to antifungal resistance, has not been documented. For comparison, the antifungal activity of a related compound, 4-Chloro-6-ethyl-5-fluoropyrimidine, is noted as it is used as a building block in the synthesis of broad-spectrum triazole antifungal agents. chemicalbook.com

Anticancer Activity Research (General Mechanisms)

Detailed studies on the general anticancer mechanisms of this compound are not extensively available in peer-reviewed literature. While many pyrimidine analogues are investigated for their potential as anticancer agents, this specific compound is more frequently cited as a chemical intermediate. clearsynth.com One non-peer-reviewed source suggests it has lower anticancer activity compared to more complex derivatives, though specific data is not provided.

Induction of Apoptosis Studies

There is currently no specific published research that investigates the ability of this compound to induce apoptosis in cancer cell lines.

Tumor Growth Inhibition Mechanisms in Experimental Models

Scientific literature lacks specific studies or data on the mechanisms by which this compound might inhibit tumor growth in experimental models.

Agricultural Chemistry Applications (General Mechanisms)

While direct research on the agricultural applications of this compound is not specified, related compounds are noted as important intermediates in the synthesis of agrochemicals. cymitquimica.com For instance, the closely related compound 4,6-dichloro-5-fluoropyrimidine (B1312760) is an important intermediate for herbicides. google.comgoogle.com Patents related to fungicides also describe the use of the "4-chloro-5-fluoropyrimidin-6-yl" moiety as a component in compounds designed to control plant diseases. googleapis.comgoogle.com This suggests that the chemical class to which this compound belongs is relevant to the development of new pesticides.

Targeting Pests or Pathogens via Biochemical Pathways

The primary mechanism through which this compound is believed to exert its biological effects, particularly its antifungal activity, is by acting as an antimetabolite. This interference with fundamental metabolic processes, specifically the synthesis of nucleic acids, is a well-established strategy for inhibiting the growth of pathogenic fungi.

The presence of the fluorine atom at the 5-position of the pyrimidine ring is critical to its mode of action. It is widely understood that fluorinated pyrimidines can be metabolized within a target cell into a "fraudulent" nucleotide. This altered nucleotide then inhibits key enzymes involved in DNA and RNA synthesis. One of the primary targets is thymidylate synthase, an enzyme essential for the production of thymidine, a fundamental component of DNA. By blocking this enzyme, the synthesis of DNA is halted, leading to the cessation of cell division and ultimately, cell death. This mechanism is analogous to that of the well-known fluorinated pyrimidine antifungal and anticancer drug, 5-fluorouracil (5-FU).

Beyond its antifungal potential, the broader class of pyrimidine derivatives has also been investigated for insecticidal properties. While the specific biochemical target for the insecticidal action of this compound is not definitively established in the available literature, research on related compounds suggests various possibilities, including interference with the nervous system or other vital metabolic pathways of insects.

Interactive Data Table: Biological Activity of Pyrimidine Derivatives

The following table summarizes findings on the biological activity of various pyrimidine derivatives, providing context for the potential efficacy of this compound.

| Compound Name | Target Organism/s | Observed Effect | Potential Mechanism of Action |

| This compound | Fungi, Insects (inferred) | Antifungal, potential insecticidal | Inhibition of thymidylate synthase, disruption of DNA synthesis |

| 5-Fluorouracil | Fungi, Cancer cells | Antifungal, Anticancer | Inhibition of thymidylate synthase, incorporation into RNA |

| Pyrimethanil | Botrytis cinerea | Fungicidal | Inhibition of methionine biosynthesis |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | Fungi (as a precursor) | Building block for antifungal agents | Incorporated into broader spectrum triazole antifungals |

Q & A

Q. What are the key structural and reactivity features of 4-chloro-5-fluoro-6-methylpyrimidine that influence its utility in synthetic chemistry?

The compound’s reactivity is governed by the electron-withdrawing effects of the chloro (Cl) and fluoro (F) substituents at positions 4 and 5, respectively, which activate the pyrimidine ring for nucleophilic substitution. The methyl group at position 6 introduces steric hindrance, directing reactions to specific sites (e.g., substitution at position 4 is favored due to reduced steric interference compared to position 6). This reactivity profile makes it a versatile intermediate for synthesizing substituted pyrimidines, such as antiviral or anticancer analogs .

Q. What are the common synthetic routes for preparing this compound?

A typical synthesis involves halogenation and methylation steps:

Ring formation : Cyclocondensation of β-diketones or amidines with urea derivatives under acidic conditions.

Halogenation : Fluorination at position 5 using HF or Selectfluor® under controlled conditions.

Chlorination : Reaction with POCl₃ or PCl₅ to introduce the chloro group at position 4.

Methylation : Alkylation with methyl iodide (CH₃I) or dimethyl sulfate at position 5.

Purification is often achieved via column chromatography or recrystallization .

Q. How can researchers validate the purity and identity of this compound?

Key analytical methods include:

- NMR spectroscopy : ¹³C and ¹⁹F NMR to confirm substituent positions and purity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- X-ray crystallography : For unambiguous structural determination (e.g., bond angles and substituent orientations) .

Advanced Research Questions

Q. How does the regioselectivity of substitution reactions vary between this compound and its analogs?

Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-deficient positions : The 4-chloro group is more reactive toward nucleophilic substitution than the 5-fluoro group due to greater electron withdrawal.

- Steric effects : The 6-methyl group hinders reactions at position 6, favoring substitutions at positions 2 or 4. Comparative studies with analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) show that steric bulk at position 6 reduces reaction rates at adjacent sites .

Q. What computational methods are effective for predicting the reactivity of this compound in drug discovery?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide structural modifications.

- Docking studies : Evaluates binding affinity with proteins like kinases or DNA topoisomerases. These methods are validated against experimental data (e.g., X-ray structures) .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Re-testing under standardized conditions (e.g., cell lines, solvent controls).

- Metabolic stability assays : Assess whether metabolites (e.g., hydrolyzed chloro groups) contribute to observed activity.

- Structure-activity relationship (SAR) studies : Systematic variation of substituents to isolate contributing factors .

Q. What are the challenges in optimizing this compound for antimicrobial activity?

Key challenges include:

- Balancing lipophilicity : The methyl group enhances membrane permeability but may reduce solubility.

- Resistance mechanisms : Modifications to evade efflux pumps (e.g., adding hydrophilic groups at position 2).

- Toxicity profiling : Screening for off-target effects using in vitro cytotoxicity assays (e.g., HepG2 cells) .

Q. How do crystallographic data inform the design of pyrimidine-based inhibitors?

X-ray structures reveal:

- Binding motifs : Hydrogen bonding between the pyrimidine ring and active-site residues.

- Conformational flexibility : Rotatable bonds (e.g., methyl groups) that affect binding entropy.

For example, substituent orientations in 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine correlate with kinase inhibition potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.